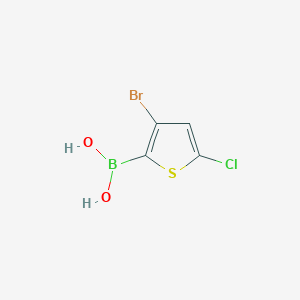

![molecular formula C13H17F3N2O2 B2840796 叔丁基-2-[4-(三氟甲基)苯基甲基]肼基甲酸酯 CAS No. 180462-82-2](/img/structure/B2840796.png)

叔丁基-2-[4-(三氟甲基)苯基甲基]肼基甲酸酯

货号 B2840796

CAS 编号:

180462-82-2

分子量: 290.286

InChI 键: YFDVSGHXEUIXLF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

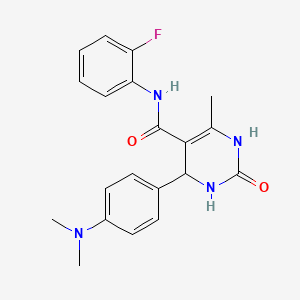

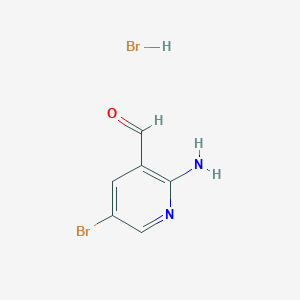

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate is a compound with the CAS Number: 1690617-00-5 . It has a molecular weight of 290.29 and its IUPAC name is tert-butyl 2- (2- (trifluoromethyl)benzyl)hydrazine-1-carboxylate . The compound is white to yellow solid in physical form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate is 1S/C13H17F3N2O2/c1-12 (2,3)20-11 (19)18-17-8-9-6-4-5-7-10 (9)13 (14,15)16/h4-7,17H,8H2,1-3H3, (H,18,19) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate has a molecular weight of 290.29 . It is a white to yellow solid . The compound’s IUPAC name is tert-butyl 2- (2- (trifluoromethyl)benzyl)hydrazine-1-carboxylate .科学研究应用

Antiviral Protease Inhibitors

- Application : Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate serves as an intermediate for the preparation of antiviral protease inhibitors . These inhibitors play a crucial role in combating viral infections by targeting specific enzymes involved in viral replication.

Deoxofluorination Reagent

- Application : The compound can be used as a deoxofluorination reagent. Initially, sulfur tetrafluoride (SF4) was employed for deoxofluorination of aldehydes, ketones, and carboxylic acids, yielding -CF2H, -CF2-, and -CF3 functional groups, respectively . Its mild reaction conditions and good atom economy make it an attractive alternative for synthetic organic chemists.

Copper-Catalyzed Trifluoromethylthiolation of Indoles

- Application : Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate can be utilized in copper-catalyzed direct trifluoromethylthiolation reactions with indoles. This method offers an alternative and practical approach due to readily accessible reagents and mild reaction conditions .

Polymerization Studies

- Application : The kinetics of radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) were monitored. The resulting poly(VDF-co-MAF-TBE) copolymer exhibited interesting microstructure and molecular weight evolution . Such studies contribute to material science and polymer engineering.

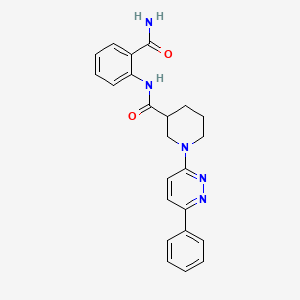

Drug Discovery

- Application : Incorporating the piperazine ring, as seen in this compound, is an important synthetic strategy in drug discovery. The conformational flexibility of the piperazine ring and its polar nitrogen atoms enhance favorable interactions with macromolecules. Researchers explore modifications of piperazine-based compounds for various therapeutic purposes .

Biological Activities

- Application : While not highly potent, tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate exhibits moderate antibacterial and antifungal activities. Its diverse biological effects stem from the piperazine ring’s versatility and capacity for hydrogen bonding .

安全和危害

属性

IUPAC Name |

tert-butyl N-[[4-(trifluoromethyl)phenyl]methylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18-17-8-9-4-6-10(7-5-9)13(14,15)16/h4-7,17H,8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVSGHXEUIXLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

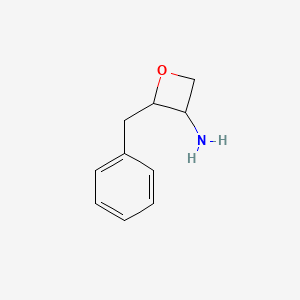

2-Benzyloxetan-3-amine

2413883-15-3

![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)